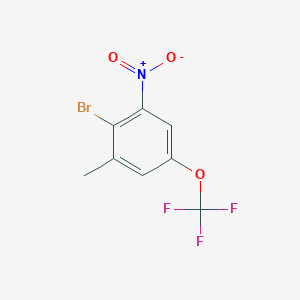

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c1-4-2-5(16-8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKNDFZLZOVYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382577 | |

| Record name | 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-86-6 | |

| Record name | 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the bromination of 2-amino-5-(trifluoromethoxy)nitrobenzene using bromoacetic acid under suitable reaction conditions . The reaction typically proceeds as follows:

Starting Material: 2-amino-5-(trifluoromethoxy)nitrobenzene.

Reagent: Bromoacetic acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The process includes:

Raw Materials: High-purity 2-amino-5-(trifluoromethoxy)nitrobenzene and bromoacetic acid.

Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified through crystallization and filtration to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 2-bromo-1-methyl-3-amino-5-(trifluoromethoxy)benzene.

Oxidation: Formation of 2-bromo-1-carboxy-3-nitro-5-(trifluoromethoxy)benzene.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H6BrF3N2O3

- Molecular Weight : 284.03 g/mol

- CAS Number : 82978-00-5

The compound features a bromine atom, a methyl group, a nitro group, and a trifluoromethoxy group attached to the benzene ring. The trifluoromethoxy substituent significantly influences the electron density around the aromatic ring, enhancing its reactivity towards nucleophilic substitution reactions due to its electron-withdrawing properties.

Pharmaceutical Industry

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to compounds with significant biological activity. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties due to their ability to interact with specific biological targets.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity of these compounds, improving their efficacy and stability in agricultural applications.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with tailored properties. Its reactivity allows for incorporation into polymers and other materials that require specific chemical characteristics.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound revealed that using N-bromosuccinimide (NBS) as a brominating agent under acidic conditions significantly improved selectivity and yield compared to traditional methods . The results indicated yields exceeding 90% with minimal by-products.

Another research project evaluated the biological activity of synthesized derivatives of this compound against various cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity, suggesting potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

1-Bromo-3-(trifluoromethoxy)benzene (CAS: [2252-44-0])

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.00 g/mol

- Substituents : Bromine (position 1), TFM (position 3).

- Comparison : The absence of nitro and methyl groups reduces steric hindrance and electron-withdrawing effects compared to the target compound. This simplifies reactivity in substitution reactions but limits applications requiring polar aromatic systems .

1-Bromo-4-(trifluoromethoxy)benzene (CAS: [407-14-7])

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.00 g/mol

- Substituents : Bromine (position 1), TFM (position 4).

- Key Properties : Boiling point 153–155°C, density 1.62 g/cm³.

- Comparison : The para-substituted TFM group creates a symmetric electronic distribution, contrasting with the meta-substituted nitro group in the target compound. This reduces intramolecular polarization .

Nitro-Substituted Analogues

1-Bromo-3-nitro-5-(trifluoromethoxy)benzene (CAS: [1807151-57-0])

- Molecular Formula: C₇H₃BrF₃NO₃

- Molecular Weight : 286.00 g/mol

- Substituents : Bromine (position 1), nitro (position 3), TFM (position 5).

- Comparison: Lacks the methyl group at position 1, reducing steric hindrance and electron-donating effects.

Halogen-Rich Derivatives

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: [2366994-47-8])

- Molecular Formula: C₇H₂BrF₃INO₃

- Molecular Weight : 411.90 g/mol

- Substituents : Bromine (position 1), iodine (position 2), nitro (position 3), TFM (position 5).

- Comparison : The iodine atom introduces greater steric bulk and polarizability compared to the methyl group in the target compound. This may slow reaction kinetics but improve halogen-bonding interactions in crystal engineering .

1-Bromo-2-chloro-3-iodo-5-(trifluoromethoxy)benzene

- Molecular Formula : C₇H₂BrClF₃IO (inferred)

- Molecular Weight : ~401.35 g/mol

- Substituents : Bromine, chlorine, iodine, and TFM.

- Comparison: Multiple halogens increase molecular weight and steric complexity, limiting solubility in nonpolar solvents. The absence of a nitro group reduces electron withdrawal compared to the target compound .

Functional Group Variants

2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one (CAS: [103962-10-3])

- Molecular Formula : C₉H₆BrF₃O₂

- Substituents : Bromine, TFM, and a ketone group.

- However, the lack of a nitro group reduces overall polarization compared to the target compound .

Research Implications

- Synthetic Utility : The target compound’s balanced electronic profile makes it suitable for sequential functionalization, whereas halogen-rich derivatives (e.g., iodine-substituted) are better suited for crystal engineering .

- Thermal Stability : Para-substituted TFM compounds (e.g., CAS [407-14-7]) exhibit higher boiling points, suggesting better thermal stability than meta-substituted analogues .

Biological Activity

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene, an organic compound with the molecular formula C₈H₅BrF₃NO₃, has garnered attention in various fields of research due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and applications in scientific research.

The compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups, which contribute to its unique chemical behavior. Below is a summary of its physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 285.03 g/mol |

| Density | 1.6 g/cm³ |

| Boiling Point | 245 °C |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its structural features:

- Bromine and Nitro Groups : These groups are known to enhance reactivity and can participate in various biochemical interactions, including nucleophilic substitutions.

- Trifluoromethoxy Group : This moiety increases the lipophilicity and stability of the compound, allowing for better interaction with biological membranes and potential targets within cells.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Some studies have suggested that derivatives of nitro-substituted benzene compounds possess antimicrobial properties. The presence of the trifluoromethoxy group may enhance these effects by improving membrane permeability.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes associated with oxidative stress and inflammation.

- Antiparasitic Effects : Preliminary studies have shown that similar compounds can affect parasitic organisms, potentially offering new avenues for treatment against diseases like malaria.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Study on Enzyme Inhibition : A recent study evaluated the inhibitory effects of various substituted nitrobenzene derivatives on enzymes involved in neurotransmitter metabolism. The results indicated that compounds with trifluoromethoxy substitutions showed increased potency compared to their non-fluorinated counterparts .

- Antimicrobial Screening : In a screening assay against a panel of bacterial strains, derivatives containing the trifluoromethoxy group exhibited significant antibacterial activity, suggesting that modifications at the aromatic ring can lead to enhanced bioactivity .

Applications in Research

The compound serves as a valuable building block in organic synthesis and medicinal chemistry:

- Synthesis of Complex Molecules : It is utilized as an intermediate in synthesizing more complex organic molecules, particularly those targeting specific biological pathways.

- Pharmaceutical Development : Ongoing research focuses on developing pharmaceuticals that leverage the unique properties of this compound for targeted therapies against various diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene, and how can purity be maximized?

Methodological Answer: A common approach involves sequential functionalization of a benzene ring. For example, nitration and bromination steps can be optimized using mixed acids (e.g., HNO₃/H₂SO₄) and brominating agents (e.g., CuBr₂) under controlled temperatures (0–20°C) to avoid over-substitution . Purity (>95%) is achievable via column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in acetic acid. Monitoring intermediates by TLC and HPLC ensures stepwise fidelity .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR: The trifluoromethoxy (-OCF₃) group exhibits distinct splitting patterns due to coupling with fluorine (J ~ 3–5 Hz). The methyl group at position 1 appears as a singlet (~δ 2.3 ppm), while nitro and bromo substituents deshield adjacent protons .

- IR: Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -OCF₃ (~1280 cm⁻¹) confirm functional groups.

- HRMS: Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula (C₉H₆BrF₃NO₃) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer: Low solubility in polar solvents complicates crystallization. Use mixed solvent systems (e.g., DCM/hexane) for slow evaporation. For X-ray diffraction, SHELXL refinement (via Olex2 or similar software) resolves disorder in the trifluoromethoxy group. High-resolution data (θ < 25°) and TWINABS scaling mitigate absorption effects from heavy atoms (Br) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer: The electron-withdrawing -NO₂ and -OCF₃ groups deactivate the ring, directing electrophilic attacks to the para position of the methyl group (position 4). However, steric hindrance from the methyl group may favor meta substitution. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) predict transition states, while experimental screening with Pd catalysts (e.g., Pd(PPh₃)₄) validates coupling efficiency . Competing pathways require GC-MS monitoring .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Methodological Answer: Discrepancies (e.g., unexpected NOE correlations vs. X-ray bond angles) arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. Solid-state NMR or REDOR experiments complement X-ray data. For persistent conflicts, re-examine sample purity and consider polymorphism via PXRD .

Q. What strategies mitigate decomposition during high-temperature reactions (e.g., nitration)?

Methodological Answer:

- Temperature Control: Gradual addition of nitrating agents at 0°C minimizes exothermic side reactions.

- Stabilizers: Additives like urea or sulfamic acid quench excess HNO₃.

- In Situ Monitoring: ReactIR tracks intermediate formation, allowing rapid adjustment of reaction conditions .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer: DFT calculations (e.g., using ORCA) model charge distribution and frontier molecular orbitals. The LUMO map identifies electron-deficient sites (e.g., position 2 adjacent to -NO₂). Fukui indices quantify nucleophilicity/electrophilicity, guiding solvent selection (e.g., DMF for polar transition states). Validate predictions with kinetic studies using LC-MS .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields reported across literature?

Methodological Answer: Variability often stems from impurities in starting materials (e.g., 3-(trifluoromethoxy)aniline). Implement rigorous QC:

- HPLC-UV (220 nm) detects trace impurities.

- Standardized Protocols: Replicate conditions from peer-reviewed syntheses (e.g., H₂SO₄/NaNO₂ systems ).

- Batch Comparison: Statistical analysis (ANOVA) identifies outlier conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.